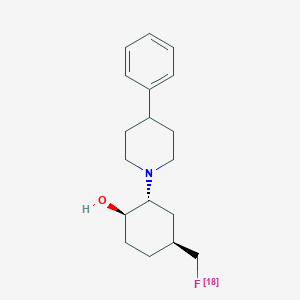
2,4-Dichloro-6-(trifluoromethyl)pyrimidine
概要
説明
2,4-Dichloro-6-(trifluoromethyl)pyrimidine is a useful synthetic intermediate . It can be used to synthesize 2,4-diaminopyrimidines derivatives that show antiplasmodial activities .
Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine is C5HCl2F3N2 . The InChI key is ZTNFYAJHLPMNSN-UHFFFAOYSA-N . The canonical SMILES representation is C1=C(N=C(N=C1Cl)Cl)C(F)(F)F .
Physical And Chemical Properties Analysis
The molecular weight of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine is 216.97 g/mol . The XLogP3-AA is 3 . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . The exact mass is 215.9468879 g/mol . The monoisotopic mass is also 215.9468879 g/mol . The topological polar surface area is 25.8 Ų .
科学的研究の応用
Chemical Intermediate
2,4-Dichloro-6-(trifluoromethyl)pyrimidine is used as a chemical intermediate in the synthesis of several crop-protection products . It is in high demand for this application .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, including 2,4-Dichloro-6-(trifluoromethyl)pyrimidine, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Diarylated Pyrimidines
2,4-Dichloropyrimidine undergoes an effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .
Synthesis of Medicinally Important 4-Aryl-5-Pyrimidinylimidazoles
2,4-Dichloropyrimidine has been used in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .
Synthesis of Disubstituted Pyrimidines
4,6-Dichloropyrimidine, a close relative of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine, has been used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
Biarylpyrimidine Synthesis
4,6-Dichloropyrimidine has also been used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
These are just a few of the many applications of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine in scientific research. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrimidine moiety make this compound a valuable tool in various fields .
Safety and Hazards
2,4-Dichloro-6-(trifluoromethyl)pyrimidine is considered hazardous . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed . It is also recommended to keep away from open flames, hot surfaces, and sources of ignition .
作用機序
Target of Action
It’s known that pyrimidine derivatives can inhibit various kinases , suggesting that this compound may also target similar proteins.
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Given its potential role as a kinase inhibitor , it may affect various signaling pathways regulated by these enzymes.
Result of Action
As a potential kinase inhibitor , it could disrupt cellular signaling pathways, leading to various downstream effects such as cell cycle arrest or apoptosis.
特性
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-3-1-2(5(8,9)10)11-4(7)12-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNFYAJHLPMNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40319027 | |
| Record name | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(trifluoromethyl)pyrimidine | |
CAS RN |
16097-64-6 | |
| Record name | 16097-64-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,4-dichloro-6-(trifluoromethyl)pyrimidine a useful compound in organic synthesis?
A1: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine serves as a versatile starting material for synthesizing more complex pyrimidine derivatives. As outlined in the research, this compound can undergo reactions with amide bases to selectively replace the chlorine atoms with other functional groups. [] This selectivity arises from the influence of the trifluoromethyl and remaining halogen substituents on the stability of different lithiated intermediates. [] This ability to control the site of functionalization makes it valuable for constructing specific pyrimidine-containing molecules with potential applications in various fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)




![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)